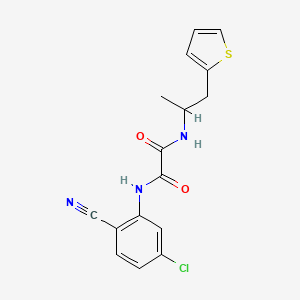

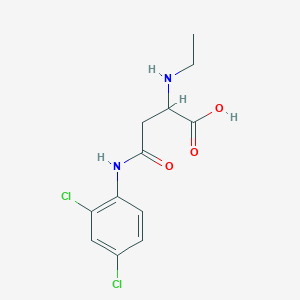

N1-(5-chloro-2-cyanophenyl)-N2-(1-(thiophen-2-yl)propan-2-yl)oxalamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N1-(5-chloro-2-cyanophenyl)-N2-(1-(thiophen-2-yl)propan-2-yl)oxalamide, also known as CTOP, is a synthetic opioid peptide receptor antagonist. It has been extensively studied for its potential application in the treatment of opioid addiction and pain management. In

Aplicaciones Científicas De Investigación

Catalysis and Organic Synthesis

N1-(5-chloro-2-cyanophenyl)-N2-(1-(thiophen-2-yl)propan-2-yl)oxalamide and related compounds have been explored in catalysis and organic synthesis. For instance, copper-catalyzed coupling reactions of (hetero)aryl chlorides and amides using catalyst systems involving similar compounds have demonstrated effectiveness. These reactions are broad in scope, accommodating various functionalized (hetero)aryl chlorides and a wide range of aromatic and aliphatic primary amides, yielding good to excellent results. Such methodologies have expanded the toolkit available for constructing complex organic molecules, including those with potential pharmaceutical applications (De, Yin, & Ma, 2017).

Material Science and Supramolecular Chemistry

Compounds structurally related to N1-(5-chloro-2-cyanophenyl)-N2-(1-(thiophen-2-yl)propan-2-yl)oxalamide have been investigated in material science and supramolecular chemistry. Their ability to form specific structures and engage in intermolecular interactions has been utilized in the design of new materials and the exploration of their properties. For example, N,N'-disubstituted oxamides have shown interesting structural features, such as the ability to form three-dimensional supramolecular structures through classical hydrogen bonding (Wang, Zheng, Li, & Wu, 2016).

Anticancer Research

In the realm of medicinal chemistry, derivatives of N1-(5-chloro-2-cyanophenyl)-N2-(1-(thiophen-2-yl)propan-2-yl)oxalamide have been explored for their potential anticancer properties. The structural elements of these compounds, such as the oxalamide moiety and the presence of heteroaromatic rings, have been leveraged to design molecules that can interact with biological targets. For example, studies on binuclear copper(II) complexes featuring similar structural motifs have shed light on their DNA-binding properties and cytotoxic activities against cancer cell lines, offering insights into their mechanism of action and potential therapeutic applications (Li et al., 2012).

Propiedades

IUPAC Name |

N-(5-chloro-2-cyanophenyl)-N'-(1-thiophen-2-ylpropan-2-yl)oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14ClN3O2S/c1-10(7-13-3-2-6-23-13)19-15(21)16(22)20-14-8-12(17)5-4-11(14)9-18/h2-6,8,10H,7H2,1H3,(H,19,21)(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJKPHUWUVSUEOT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=CS1)NC(=O)C(=O)NC2=C(C=CC(=C2)Cl)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14ClN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-(5-chloro-2-cyanophenyl)-N2-(1-(thiophen-2-yl)propan-2-yl)oxalamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(2-Aminoethoxy)phenyl]acetamide;hydrochloride](/img/structure/B2822653.png)

![4-Chloro-6-ethyl-5-iodothieno[2,3-d]pyrimidine](/img/structure/B2822657.png)

![1,6,7-trimethyl-3-(2-oxopropyl)-8-(1-phenylethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2822658.png)

![3-fluoro-4-methoxy-N-(octahydrobenzo[b][1,4]dioxin-6-yl)benzamide](/img/structure/B2822661.png)

![2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3,4,5-trimethoxyphenyl)acetamide](/img/structure/B2822663.png)

![2-methoxy-N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide](/img/structure/B2822670.png)

![N-methyl-2-(2-methyl-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2822674.png)